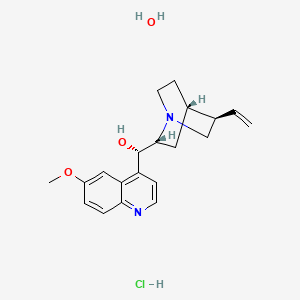

Chinidinhydrochlorid-Monohydrat

Übersicht

Beschreibung

Chinidinhydrochlorid-Monohydrat ist eine Verbindung, die aus der Rinde des Chinarindenbaums gewonnen wird. Es ist ein D-Isomer von Chinin und wurde historisch als Antiarrhythmikum verwendet. Diese Verbindung ist bekannt für ihre Fähigkeit, den normalen Sinusrhythmus wiederherzustellen, Vorhofflimmern und -flattern zu behandeln und ventrikuläre Arrhythmien zu behandeln .

Herstellungsmethoden

Synthetische Routen und Reaktionsbedingungen

This compound wird aus Chinin durch eine Reihe von chemischen Reaktionen synthetisiert. Der Prozess beinhaltet die Umwandlung von Chinin in Chinidin, gefolgt von der Zugabe von Salzsäure zur Bildung des Hydrochloridsalzes. Der letzte Schritt beinhaltet die Kristallisation der Verbindung, um die Monohydratform zu erhalten .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound beinhaltet die großtechnische Extraktion von Chinin aus der Rinde des Chinarindenbaums. Das extrahierte Chinin wird dann chemischen Reaktionen unterzogen, um es in Chinidin umzuwandeln, gefolgt von der Bildung des Hydrochloridsalzes und der Kristallisation, um die Monohydratform zu erhalten .

Wissenschaftliche Forschungsanwendungen

Chinidinhydrochlorid-Monohydrat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als chiraler Katalysator in der asymmetrischen Synthese verwendet.

Biologie: Untersucht auf seine Auswirkungen auf Ionenkanäle und zelluläre Signalwege.

Medizin: Verwendet zur Behandlung von Arrhythmien, Malaria und anderen Erkrankungen.

Industrie: Wird bei der Entwicklung neuer Pharmazeutika eingesetzt und dient als Referenzstandard in der analytischen Chemie

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es Natrium- und Kaliumkanäle in Herzmuskelzellen blockiert. Diese Wirkung verlängert das zelluläre Aktionspotenzial und reduziert die Myokard-Erregbarkeit und -Leitungsgeschwindigkeit. Die Verbindung hemmt auch Cytochrom-P450-Enzyme, die den Arzneimittelstoffwechsel beeinflussen .

Wirkmechanismus

Target of Action

Quinidine hydrochloride monohydrate primarily targets the sodium and potassium ion channels in the heart . It also interacts with the cytochrome P450db . These targets play a crucial role in maintaining the normal rhythm and excitability of the heart.

Mode of Action

Quinidine hydrochloride monohydrate acts as a Class Ia antiarrhythmic agent . It works by blocking the sodium and potassium currents across cellular membranes, which results in the prolongation of the cellular action potential . This, in turn, decreases myocardial excitability and conduction velocity . It also reduces calcium transport across the cell membrane .

Biochemical Pathways

The primary biochemical pathway affected by quinidine hydrochloride monohydrate is the cardiac conduction system . By blocking sodium and potassium currents, it affects the depolarization and repolarization phases of the action potential in cardiac cells . This leads to a decrease in myocardial excitability and contractility, ultimately affecting the rhythm of the heart .

Pharmacokinetics

Quinidine hydrochloride monohydrate has a bioavailability of 75% . It is extensively metabolized in the liver, primarily by the cytochrome P450 system . About 18.4% of quinidine is excreted via urine, with 5% excreted via feces . The half-life of quinidine is approximately 6.60 hours .

Result of Action

The molecular and cellular effects of quinidine hydrochloride monohydrate’s action include a prolongation of the cellular action potential and a decrease in myocardial excitability and contractility . This results in the restoration of normal sinus rhythm and the treatment of atrial fibrillation and flutter, as well as ventricular arrhythmias .

Action Environment

Environmental factors such as the presence of other drugs can influence the action of quinidine hydrochloride monohydrate. For instance, hepatic enzyme inducers can increase its metabolism . Furthermore, the drug’s efficacy and stability can be affected by factors such as the patient’s liver function, as the drug is extensively metabolized in the liver .

Biochemische Analyse

Biochemical Properties

Quinidine hydrochloride monohydrate interacts with various enzymes and proteins. It is mainly metabolized in the liver by cytochrome P450 enzymes, specifically CYP3A4 . The major metabolite of quinidine is 3-hydroxy-quinidine .

Cellular Effects

Quinidine hydrochloride monohydrate has significant effects on various types of cells and cellular processes. It prolongs cellular action potential by blocking sodium and potassium currents . This influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Quinidine hydrochloride monohydrate exerts its effects at the molecular level through various mechanisms. It depresses phase 0 of the action potential, decreases myocardial excitability and conduction velocity, and myocardial contractility by decreasing sodium influx during depolarization and potassium efflux in repolarization . It also reduces calcium transport across the cell membrane .

Temporal Effects in Laboratory Settings

The effects of quinidine hydrochloride monohydrate change over time in laboratory settings. The major metabolite of quinidine is 3-hydroxy-quinidine, which has a volume of distribution larger than quinidine and an elimination half-life of about 12 hours . This suggests that the effects of quinidine hydrochloride monohydrate on cellular function may change over time.

Dosage Effects in Animal Models

In animal models, the effects of quinidine hydrochloride monohydrate vary with different dosages. For example, in dogs, the dosage is 5–10 mg/kg, IV, every 6 hours, or 6–20 mg/kg, PO, every 6–8 hours .

Metabolic Pathways

Quinidine hydrochloride monohydrate is involved in various metabolic pathways. It is mainly metabolized in the liver by cytochrome P450 enzymes, specifically CYP3A4 . The major metabolite of quinidine is 3-hydroxy-quinidine .

Transport and Distribution

Quinidine hydrochloride monohydrate is transported and distributed within cells and tissues. It has a volume of distribution of 2 to 3 L/kg in healthy young adults, decreased with congestive heart failure (0.5 L/kg), and increased with cirrhosis (3 to 5 L/kg) .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Quinidine hydrochloride monohydrate is synthesized from quinine through a series of chemical reactions. The process involves the conversion of quinine to quinidine, followed by the addition of hydrochloric acid to form the hydrochloride salt. The final step involves the crystallization of the compound to obtain the monohydrate form .

Industrial Production Methods

Industrial production of quinidine hydrochloride monohydrate involves large-scale extraction of quinine from the bark of the Cinchona tree. The extracted quinine is then subjected to chemical reactions to convert it into quinidine, followed by the formation of the hydrochloride salt and crystallization to obtain the monohydrate form .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Chinidinhydrochlorid-Monohydrat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann zu Chinidin-N-Oxid oxidiert werden.

Reduktion: Die Reduktion von this compound kann Dihydrochinidin ergeben.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere an der Methoxygruppe am Chinolinring.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Persäuren.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden verwendet.

Substitution: Substitutionsreaktionen erfordern oft saure oder basische Bedingungen, abhängig von der Art des Substituenten.

Hauptprodukte

Oxidation: Chinidin-N-Oxid.

Reduktion: Dihydrochinidin.

Substitution: Verschiedene substituierte Chinidinderivate.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Chinin: Ein weiteres Alkaloid aus dem Chinarindenbaum, das hauptsächlich als Malariamittel verwendet wird.

Chinidinsulfat: Eine andere Salzform von Chinidin, die für ähnliche medizinische Anwendungen eingesetzt wird.

Dihydrochinidin: Eine reduzierte Form von Chinidin mit ähnlichen, aber weniger starken Antiarrhythmika-Eigenschaften

Einzigartigkeit

Chinidinhydrochlorid-Monohydrat ist einzigartig durch seine spezifische Blockade von Kaliumkanälen und seine Anwendung bei der Behandlung einer Vielzahl von Herzrhythmusstörungen. Seine Monohydratform bietet Stabilitäts- und Löslichkeitsvorteile gegenüber anderen Formen .

Eigenschaften

IUPAC Name |

(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;hydrate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O2.ClH.H2O/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;;/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;1H;1H2/t13-,14-,19+,20-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGVZDMWHXVXUBY-KAIFKDDSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30977074 | |

| Record name | Quinidine, monohydrochloride, monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30977074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>56.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID56320896 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

6151-40-2 | |

| Record name | Quinidine hydrochloride monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006151402 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinidine, monohydrochloride, monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30977074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (8α,9R)-6'-Methoxycinchonan-9-ol monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUINIDINE HYDROCHLORIDE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z1PDY5DB92 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

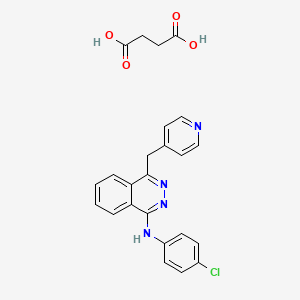

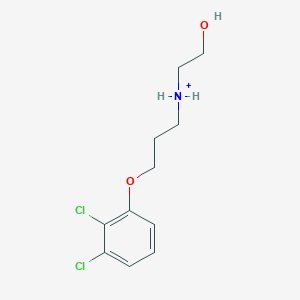

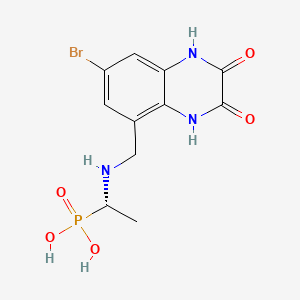

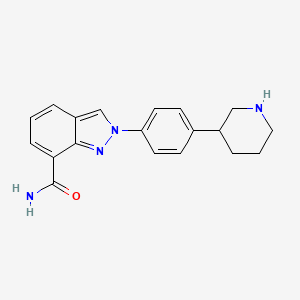

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(T-4)-[N-[6-[(2,5-Dioxo-1-pyrrolidinyl)oxy]-6-oxohexyl]-2-[4-[5-[[5-(2-thienyl)-2H-pyrrol-2-ylidene-kappaN]methyl]-1H-pyrrol-2-yl-kappaN]phenoxy]acetamidato]difluoroboron](/img/structure/B1663740.png)

![4-chloro-2-[[3-(trifluoromethyl)phenyl]carbamoylamino]benzoic acid](/img/structure/B1663752.png)

![2-[(2-bromophenyl)methoxy]benzoic Acid](/img/structure/B1663760.png)